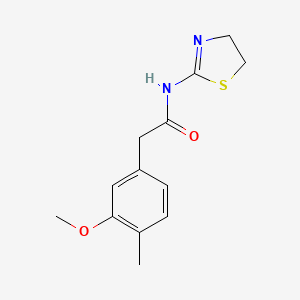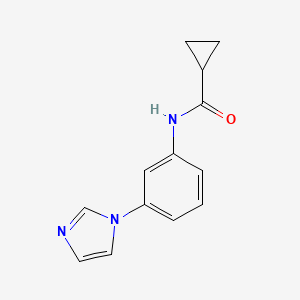
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide, commonly known as PAC-1, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2004 by researchers at the University of Illinois at Urbana-Champaign. Since then, PAC-1 has been extensively studied for its potential as a cancer therapeutic agent.
Mécanisme D'action
PAC-1 has been shown to activate procaspase-3, a precursor to the caspase-3 enzyme that plays a crucial role in apoptosis. By activating procaspase-3, PAC-1 induces apoptosis in cancer cells. Additionally, PAC-1 has been shown to inhibit the activity of the protein kinase PIM1, which is overexpressed in many cancer types.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in cancer cells through the activation of procaspase-3. It has also been shown to inhibit the activity of PIM1, which is overexpressed in many cancer types. In addition, PAC-1 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PAC-1 is its small size, which allows it to easily penetrate cell membranes and reach its target. PAC-1 has also been shown to be effective in a variety of cancer models, indicating its potential as a broad-spectrum cancer therapeutic agent. However, one limitation of PAC-1 is its low solubility, which can make it difficult to work with in the lab.
Orientations Futures
There are many potential future directions for research on PAC-1. One area of interest is the development of PAC-1 analogs with improved solubility and potency. Additionally, further studies are needed to understand the mechanisms of action of PAC-1 and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of PAC-1 in humans.
Méthodes De Synthèse
The synthesis of PAC-1 involves the reaction of 3-bromoaniline with cyclopropanecarboxylic acid followed by the addition of imidazole. The resulting compound is purified through recrystallization to obtain pure PAC-1.
Applications De Recherche Scientifique
PAC-1 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. PAC-1 has also been studied for its potential to overcome chemotherapy resistance in cancer cells.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-4-5-10)15-11-2-1-3-12(8-11)16-7-6-14-9-16/h1-3,6-10H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJTMDGBPNAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
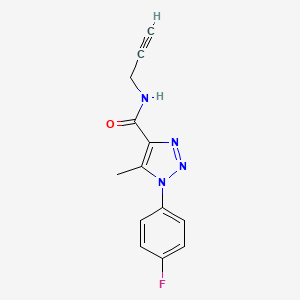
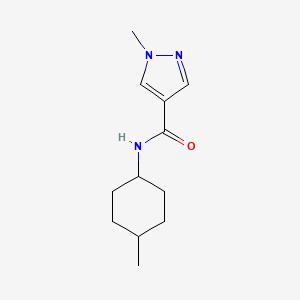
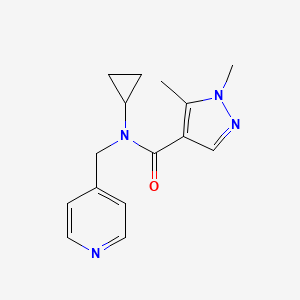
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
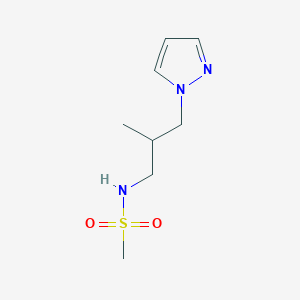
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
